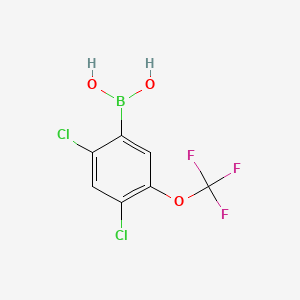
2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid is a type of boronic acid that has been used as a reactant in the synthesis of biologically active molecules . It contains two chlorine atoms and a trifluoromethoxy group attached to a phenyl ring, which is further linked to a boronic acid group .
Synthesis Analysis
The synthesis of (trifluoromethoxy)phenylboronic acids, including 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, has been studied . They were characterized by 1H, 13C, 11B, and 19F NMR spectroscopy. The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .Molecular Structure Analysis
The molecular and crystal structures of ortho and para isomers of (trifluoromethoxy)phenylboronic acids were determined by the single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state . In the case of the ortho isomer, an intramolecular hydrogen bond with the -OCF3 group is additionally formed .Chemical Reactions Analysis
2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid has been involved in Suzuki coupling reactions . It has also been used in the synthesis of biologically active molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid include its molecular weight of 274.82 .科学的研究の応用
Suzuki–Miyaura Coupling
This compound is used as a boron reagent in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond from a boronic acid and an organic halide .
Synthesis of Biologically Active Molecules
It can be used as a reactant in the synthesis of biologically active molecules . For example, it can be used in the preparation of lactate dehydrogenase inhibitors, which can be used against cancer cell proliferation .
Preparation of PAI-1 Inhibitors
Synthesis of Antituberculosis Drugs
It can be used in the synthesis of PA-824 analogs for use as antituberculosis drugs . Tuberculosis is a serious infectious disease caused by the bacterium Mycobacterium tuberculosis.
Synthesis of Aryl- and Hetarylfurocoumarins
This compound can be used in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction . Furocoumarins are a class of organic chemical compounds produced by a variety of plants.
Synthesis of Et Canthinone-3-carboxylates
It can be used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
Safety and Hazards
作用機序
Target of Action
The primary target of 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of this pathway arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
The compound’s stability, readiness of preparation, and environmentally benign nature suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of biologically active molecules .
Action Environment
The action of 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid is influenced by various environmental factors. The compound is known for its stability and environmentally benign nature . .
特性
IUPAC Name |
[2,4-dichloro-5-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BCl2F3O3/c9-4-2-5(10)6(16-7(11,12)13)1-3(4)8(14)15/h1-2,14-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERJOIRDTSZURH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)OC(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BCl2F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681698 |
Source


|
| Record name | [2,4-Dichloro-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256354-96-7 |
Source


|
| Record name | Boronic acid, B-[2,4-dichloro-5-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,4-Dichloro-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


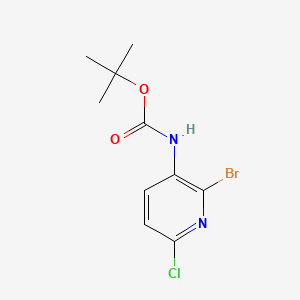
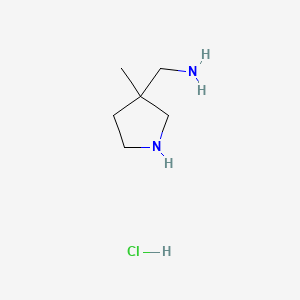

![2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B566827.png)


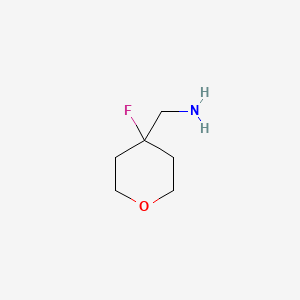
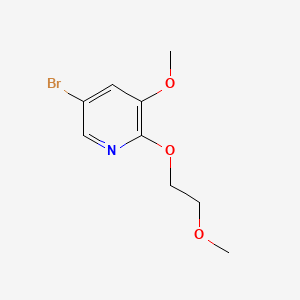
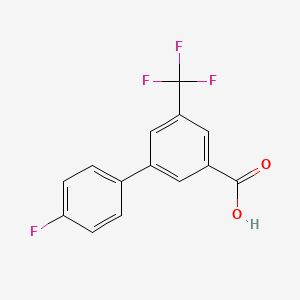
![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B566837.png)

![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B566842.png)